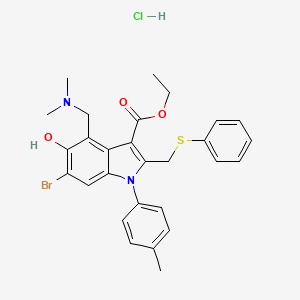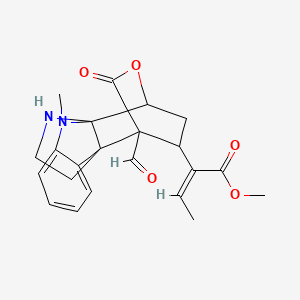
Noreripinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noreripinal, also known as norepinephrine, is an organic chemical in the catecholamine family that functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by mobilizing the brain and body for action. This compound is produced in the adrenal medulla and the locus coeruleus in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Noreripinal can be synthesized through several methods. One common synthetic route involves the hydroxylation of dopamine using dopamine β-monooxygenase. This enzyme catalyzes the conversion of dopamine to norepinephrine by adding a hydroxyl group to the β-carbon of dopamine .
Industrial Production Methods
In industrial settings, norepinephrine is typically produced through chemical synthesis. One method involves the catalytic hydrogenation of 3,4-dihydroxyphenylacetaldehyde to form norepinephrine. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon and a hydrogen gas atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions
Noreripinal undergoes various chemical reactions, including:
Oxidation: Norepinephrine can be oxidized to form adrenochrome and other oxidation products.
Reduction: It can be reduced to form dihydroxylated derivatives.
Substitution: Norepinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require acidic or basic conditions to facilitate the replacement of hydroxyl groups.
Major Products Formed
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxylated derivatives.
Substitution: Various substituted catecholamines.
Applications De Recherche Scientifique
Noreripinal has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological processes.
Medicine: Used as a medication to treat hypotension and cardiac arrest. It is also studied for its potential therapeutic effects in psychiatric disorders.
Industry: Employed in the production of pharmaceuticals and as a biochemical marker in various assays.
Mécanisme D'action
Noreripinal exerts its effects by binding to adrenergic receptors, including alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and the release of glucose from energy stores. The primary molecular targets are the alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epinephrine: Another catecholamine with similar functions but with a higher affinity for beta receptors.
Dopamine: A precursor to norepinephrine with distinct neurotransmitter functions.
Isoproterenol: A synthetic catecholamine with a higher affinity for beta receptors.
Uniqueness
Noreripinal is unique in its dual role as both a neurotransmitter and a hormone. It has a balanced affinity for both alpha and beta adrenergic receptors, making it versatile in its physiological effects. Unlike epinephrine, which is more potent in stimulating beta receptors, norepinephrine has a more pronounced effect on alpha receptors, leading to stronger vasoconstriction .
Propriétés
Numéro CAS |
69734-93-6 |
|---|---|
Formule moléculaire |
C22H24N2O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
methyl (Z)-2-(13-formyl-8-methyl-12-oxo-11-oxa-8,16-diazapentacyclo[7.4.3.210,13.01,9.02,7]octadeca-2,4,6-trien-17-yl)but-2-enoate |
InChI |
InChI=1S/C22H24N2O5/c1-4-13(18(26)28-3)15-11-17-22-21(9-10-23-22,20(15,12-25)19(27)29-17)14-7-5-6-8-16(14)24(22)2/h4-8,12,15,17,23H,9-11H2,1-3H3/b13-4- |
Clé InChI |
JOPPVSCETUERIU-PQMHYQBVSA-N |
SMILES isomérique |
C/C=C(/C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)\C(=O)OC |
SMILES canonique |
CC=C(C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




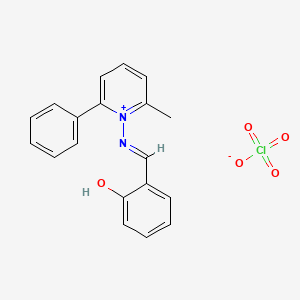
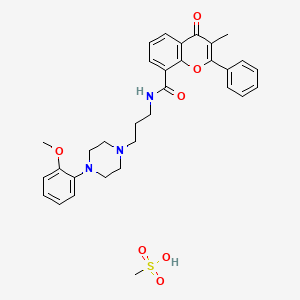

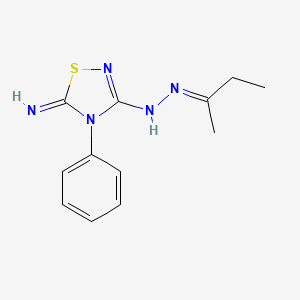

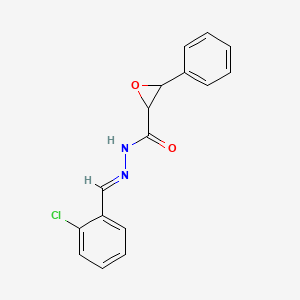
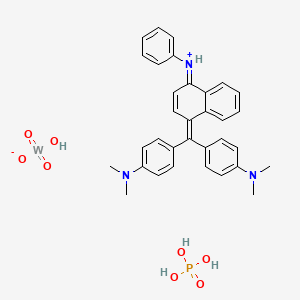

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
